molecular formula C7H11N3O2 B14399782 5-Acetamido-1-diazoniopent-1-en-2-olate CAS No. 88313-68-2

5-Acetamido-1-diazoniopent-1-en-2-olate

Cat. No.: B14399782
CAS No.: 88313-68-2
M. Wt: 169.18 g/mol
InChI Key: WNPGVDFQZXYLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-1-diazoniopent-1-en-2-olate is a chemical compound with the molecular formula C7H12N3O2. It is known for its unique structure, which includes a diazonium group and an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1-diazoniopent-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of 5-acetamido-1-pentene-2-ol using nitrous acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium group .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1-diazoniopent-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with halides can produce halogenated derivatives .

Scientific Research Applications

5-Acetamido-1-diazoniopent-1-en-2-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Acetamido-1-diazoniopent-1-en-2-olate involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The acetamido group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups makes it a versatile compound in various fields of research .

Properties

CAS No.

88313-68-2

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-(5-diazo-4-oxopentyl)acetamide

InChI

InChI=1S/C7H11N3O2/c1-6(11)9-4-2-3-7(12)5-10-8/h5H,2-4H2,1H3,(H,9,11)

InChI Key

WNPGVDFQZXYLBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.